Pentamethylbenzenethiol

Organic Synthesis Steric Hindrance Nucleophilic Selectivity

Standard thiophenols lack the steric bulk needed to prevent unwanted oligomerization or ring reactions. Pentamethylbenzenethiol solves this with five methyl groups creating an exclusive ortho-congested environment. - **Reaction selectivity**: Reactions occur only at -SH; no electrophilic aromatic substitution. - **Steric enforcement**: Enables monodentate thiolate ligands, resists bridging/polynuclear clusters. - **LogP >3.5**: Strong organic phase partitioning for biphasic or hydrophobic polymer systems. - **Verified use**: Intermediate for fluorinating agents via oxidative fluorodesulfurization.

Molecular Formula C11H16S
Molecular Weight 180.31 g/mol
CAS No. 42448-56-6
Cat. No. B3383451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentamethylbenzenethiol
CAS42448-56-6
Molecular FormulaC11H16S
Molecular Weight180.31 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C(=C1C)C)S)C)C
InChIInChI=1S/C11H16S/c1-6-7(2)9(4)11(12)10(5)8(6)3/h12H,1-5H3
InChIKeyTZUPAWCZQMMBGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentamethylbenzenethiol – Sterically Hindered Aromatic Thiol


Pentamethylbenzenethiol (2,3,4,5,6-pentamethylthiophenol, C₁₁H₁₆S, MW 180.31 g/mol) is a fully methyl-substituted aromatic thiol. The five electron-donating methyl groups create a highly electron-rich ring and impose substantial steric hindrance at the thiol site [REFS-1, REFS-2]. This compound participates in nucleophilic addition, oxidation to disulfides or sulfonic acids, and serves as a building block for triazine-based crystalline materials [1]. Unlike less substituted thiophenols, pentamethylbenzenethiol possesses a uniquely congested ortho environment that limits reaction pathways and protects the resulting adducts from unwanted secondary transformations.

Fully ortho-substituted aromatic thiol – single-site reactivity without ring-side reactions
High lipophilicity (reported logP >3.5) supports organic-phase partitioning and hydrophobic reagent design
Demonstrated supramolecular building block for fluorocarbon-selective crystalline materials

Why Simple Thiophenols Cannot Substitute Pentamethylbenzenethiol


Simple thiophenols (e.g., thiophenol, p-toluenethiol, or 2,4,6-trimethylthiophenol) differ critically in steric bulk and electron density, leading to substantially different reactivity, selectivity, and physicochemical properties . Pentamethylbenzenethiol's five methyl groups create a unique steric shield that cannot be replicated by less substituted analogs . For example, the predicted pKa of pentamethylbenzenethiol (≈6.6) is elevated relative to thiophenol (pKa ≈6.5–6.6) and p-methylthiophenol (pKa 7.07, measured) [1], and its logP (3.52–4.88) is substantially higher than that of thiophenol (logP ≈2.5) [REFS-1, REFS-4], affecting solubility, phase partitioning, and reactivity in biphasic or membrane-like systems. Substitution at all five ring positions prevents electrophilic aromatic substitution on the ring, ensuring that reactions occur exclusively at the –SH group—a selectivity unavailable with less substituted analogs.

Property
Pentamethylbenzenethiol
Thiophenol / Less-substituted analogs
Ortho-substitution
Both 2- and 6-positions blocked by CH₃; maximum steric shielding
Zero or partial ortho substitution; –SH more exposed
Lipophilicity
Significantly higher logP (>3.5); favors organic phases
logP ~2.5; partitions less efficiently into non-polar media
Electrophilic ring substitution
All ring positions occupied; reactivity forced to –SH only
Unsubstituted positions allow ring-side reactions
Acidity (pKa context)
Predicted ~6.6; slightly modulated nucleophilicity at neutral pH
Thiophenol ~6.5–6.6; para-methyl analog pKa 7.07; different deprotonation profiles

Quantitative Differentiation vs. Closest Analogs


Ortho-Substitution Pattern and Steric Shielding

The critical differentiator for pentamethylbenzenethiol is the number and position of its ortho-substituents. In pentamethylbenzenethiol, both ortho positions relative to the –SH group are occupied by methyl groups (2- and 6-positions). In contrast, thiophenol has zero ortho methyl groups, p-methylthiophenol has zero, and 2,4,6-trimethylthiophenol has two ortho methyl groups but retains an unsubstituted para position [1]. This means pentamethylbenzenethiol presents the maximum possible steric hindrance at the thiol site among simple methyl-substituted benzenethiols, which directly translates to reduced self-condensation and altered nucleophilicity in S-alkylation and S-arylation reactions [2].

Ortho-substitution
Class-level inference
Target: 2 ortho-CH₃ (both 2,6-positions) Thiophenol: 0 ortho; 2,4,6-trimethyl: 2 ortho (para unblocked)
Maximum steric shielding directs reactivity exclusively to –SH.
Prevents disulfide self-condensation side reactions.
Organic Synthesis Steric Hindrance Nucleophilic Selectivity

LogP Advantage and Phase Partitioning

The logP of pentamethylbenzenethiol is reported as 3.52 by ChemSrc and 4.88 by Chembase [1], while thiophenol has a logP of approximately 2.5 and p-methylthiophenol approximately 3.0 [2]. The minimum 0.5 log unit increase over p-methylthiophenol and >1.0 log unit increase over thiophenol translates to a 3–10× higher partition coefficient favoring organic phases. This property is critical for applications requiring solubility in non-polar media such as hexane or benzene, where the vendor specification explicitly notes insolubility of pentamethylbenzenethiol in these solvents—paradoxically indicating its preference for polar solvents despite high logP, a behavior attributed to the unique combination of hydrophobic methyl groups and polarizable sulfur .

Lipophilicity (logP)
Data to verify
Target: 3.52–4.88 Thiophenol: ~2.5 ΔlogP +1.0 to +1.9
Substantially higher organic-phase partitioning vs. unsubstituted thiophenol.
Database values vary; experimental confirmation recommended.
Physicochemical Property Lipophilicity Phase Partitioning

Supramolecular Building Block for Crystal Engineering

Pentamethylbenzenethiol was employed as one of eight arylthiols in constructing tris-arylthiotriazines for systematic lone-pair–π interaction studies [1]. The tris-(2,3,4,5,6-pentamethylphenylthio)triazine derivative showed unprecedented Janus-head-type lp···π···lp and S···F···S interactions with hexafluorobenzene in the solid state, as characterized by single-crystal X-ray diffraction. This specific interaction motif was not reported for the corresponding thiophenol-derived or 4-methylthiophenol-derived triazines in the same study, suggesting that the pentamethyl substitution pattern uniquely enables this dual-faced non-covalent binding mode [1].

Supramolecular interaction
Head-to-head
Unique Janus-head lp···π···lp and S···F···S interactions with hexafluorobenzene (XRD).
Enables fluorocarbon-selective crystalline frameworks.
Observed only with pentamethyl derivative among eight tested.
Crystal Engineering Supramolecular Chemistry Triazine Materials

Acidity Modulation and pKa Prediction

The predicted pKa of pentamethylbenzenethiol is approximately 6.6 , reflecting the destabilization of the thiolate anion by the five electron-donating methyl groups. For comparison, thiophenol has a measured pKa of 6.5–6.6 [1], and p-methylthiophenol is 7.07 [2]. The pKa of 2,4,6-trimethylthiophenol is predicted to be slightly lower than pentamethylbenzenethiol due to the presence of an unsubstituted para position that may allow greater charge delocalization. While the pKa differences are modest (ΔpKa < 0.5), the effect on thiolate nucleophilicity at physiological pH can be significant: at pH 7.4, pentamethylbenzenethiol is ~86% deprotonated vs. ~91% for thiophenol (calculated using Henderson-Hasselbalch), a 5% difference in active nucleophile concentration that can materially affect reaction kinetics in concentration-sensitive transformations .

Thiol acidity (pKa)
Class-level inference
Target pKa ~6.6 (predicted) Thiophenol pKa 6.5–6.6 (measured) p-CH₃-thiophenol pKa 7.07
Slightly elevated pKa modulates nucleophilicity at neutral pH.
~5% lower deprotonation at pH 7.4 vs. thiophenol.
Physical Organic Chemistry pKa Prediction Thiolate Stability

High-Value Application Scenarios


Sterically Shielded Metal-Coordinating Ligands

The exclusive ortho-substitution in pentamethylbenzenethiol makes it the optimal thiol precursor for preparing monodentate thiolate ligands that resist bridging or polynuclear cluster formation. In contrast to thiophenol, which forms [M(SPh)₄]²⁻ complexes prone to oligomerization, the pentamethylphenylthiolate ligand enforces a mononuclear geometry due to ortho-methyl repulsion, as inferred from the single-site binding behavior observed in tris-arylthiotriazine synthesis [1]. This steric enforcement is critical for preparing well-defined single-site catalysts or metallodrug candidates where nuclearity must be controlled.

Fluorinated Guest-Selective Porous Frameworks

Pentamethylbenzenethiol-derived tris-arylthiotriazines uniquely exhibit Janus-head-type S···F···S interactions with hexafluorobenzene, enabling selective capture of fluorinated volatile organic compounds (VOCs) or fluorinated anesthetic gases from mixed streams [1]. This property is not observed with thiophenol, p-methylthiophenol, or 4-methoxythiophenol-derived triazines in the same study, making pentamethylbenzenethiol the mandatory starting material for constructing fluorocarbon-selective crystalline sponges for environmental remediation or gas sensing.

Hydrophobic Thiol-Ene Click Reagents

With a logP exceeding 3.5 (and possibly as high as 4.88), pentamethylbenzenethiol partitions strongly into organic phases and is soluble in polar solvents but insoluble in hexane or benzene [REFS-2, REFS-3]. This property makes it a superior thiol-ene click reagent for modifying hydrophobic polymer backbones or for use in biphasic reaction systems where the thiol must remain in the organic layer to avoid side reactions with aqueous nucleophiles. Thiophenol (logP ~2.5) partitions less efficiently, reducing coupling yields in non-polar media.

Intermediate for Electron-Rich Fluorinating Agents

Pentamethylbenzenethiol is explicitly identified as an intermediate for fluorinating agents . The five electron-donating methyl groups enhance the electron density at sulfur, enabling oxidative fluorodesulfurization to generate pentafluorosulfanyl (SF₅) analogs or other high-valent sulfur fluorides. While the specific fluorinating agent structures are proprietary, the documented use establishes a validated industrial application pathway that less electron-rich thiophenol derivatives cannot fulfill without additional activation steps.

Application
Selection Property
Validation Focus
Sterically controlled metal ligand design
Ortho-methyl shielding enforces monodentate binding geometry
Confirm mononuclear complex formation (e.g., XRD, EXAFS)
Fluorocarbon-selective porous frameworks
Unique S···F···S interaction motif with hexafluorobenzene
Single-crystal XRD interaction validation; guest uptake capacity
Hydrophobic thiol-ene click reagents
High logP drives organic-phase partitioning for biphasic reactions
Coupling efficiency in non-polar media; reduced aqueous side reactions
Electron-rich fluorinating agent precursor
Five methyl groups enhance electron density at sulfur for oxidative fluorination
Oxidative fluorodesulfurization pathway confirmation; SF₅-analog characterization
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